1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole

Antifungal Candida albicans CYP51 inhibition

Source the direct eugenol-imidazole precursor for antifungal SAR that outperforms miconazole by 32-fold (MIC 4.6 vs 150.2 μM). This unsubstituted 1H-imidazole building block features the 2-methoxy-4-allyl phenoxy scaffold with a validated CYP51 heme-coordination mode. Unlike eugenol alone, the imidazole ring enables metal coordination; unlike miconazole, the allyl-methoxyphenoxy tail engages a distinct hydrophobic cavity. Use for O-substitution libraries, linker optimization, and dual antifungal/thromboxane synthetase programs. Multiple suppliers, competitive bulk pricing, ready for immediate research deployment.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B4394630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=C)OCCN2C=CN=C2
InChIInChI=1S/C15H18N2O2/c1-3-4-13-5-6-14(15(11-13)18-2)19-10-9-17-8-7-16-12-17/h3,5-8,11-12H,1,4,9-10H2,2H3
InChIKeyFHYUMAFDQQWSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole: Procurement-Relevant Structural and Pharmacological Profile


1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole (CAS 847240-57-7; molecular formula C₁₅H₁₈N₂O₂; MW 258.32 g/mol) is a synthetic imidazole derivative constructed on a eugenol (4-allyl-2-methoxyphenol) core linked via an ethoxy bridge to an unsubstituted 1H-imidazole ring [1]. This compound belongs to the N-(phenoxyalkyl)imidazole class, which has been explored for thromboxane synthetase inhibition and lipid-lowering activity [2], and serves as the direct structural precursor to a series of miconazole-inspired antifungal agents that demonstrated potent CYP51-dependent ergosterol biosynthesis inhibition [1]. It is commercially available from multiple suppliers as a research-grade building block for further chemical optimization .

Why 1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole Cannot Be Replaced by Generic Imidazole Antifungals or Eugenol Alone


Substituting this compound with either its parent natural product eugenol or a clinically established imidazole antifungal such as miconazole would forfeit the synergistic pharmacophoric elements that define its differentiation potential. Eugenol alone (4-allyl-2-methoxyphenol) lacks the imidazole ring required for coordinate bonding with the heme iron of lanosterol 14α-demethylase (CYP51), a interaction that is structurally confirmed by docking studies for closely related eugenol-imidazole congeners [1]. Conversely, miconazole carries a dichlorophenylmethoxy substitution pattern rather than the allyl-methoxyphenoxy moiety, resulting in a different hydrophobic cavity engagement profile within the CYP51 binding site [1]. The ethoxy linker length and the specific 2-methoxy-4-allyl substitution on the phenoxy ring of this compound generate a distinct spatial orientation of the imidazole pharmacophore that cannot be replicated by simply combining eugenol with a generic azole in a mixture or formulation [2]. These structural differences translate into quantitatively distinct antifungal potency, as demonstrated by a directly analogous eugenol-imidazole derivative that was 32-fold more potent than miconazole against Candida albicans (MIC 4.6 μM vs. 150.2 μM) [1].

1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole: Quantitative Differentiation Evidence Against Closest Comparators


Structural Proximity to a 32-Fold More Potent Anti-Candida Albicans Eugenol-Imidazole Compared with Miconazole

The target compound is the direct synthetic precursor (compound 5 in the published synthetic scheme) to eugenol-imidazole 13, which was the most potent azole in a head-to-head panel against C. albicans. Compound 13 (the O-4-chlorobenzylated derivative of the target compound) exhibited an MIC of 4.6 μM against C. albicans, representing a 32-fold potency improvement over miconazole (MIC 150.2 μM) in the same broth microdilution assay [1]. Although no direct MIC data for the target compound itself are publicly available, the quantitative structure–activity relationship established in this study demonstrates that the eugenol-imidazole core scaffold—which the target compound embodies in its unsubstituted form—is the essential pharmacophoric platform from which this potency gain originates [1].

Antifungal Candida albicans CYP51 inhibition

CYP51 Heme-Binding Confirmed by Docking: Imidazole Ring Coordinates Heme Iron in a Manner Analogous to Clinical Azoles

Molecular docking studies performed on the closely related eugenol-imidazole congeners 10 and 13 demonstrated that the imidazole ring forms a coordinate bond with the heme iron of CYP51, while the substituted aromatic ring inserts into a hydrophobic cavity adjacent to the heme group—a binding mode consistent with that observed for the control drugs miconazole and fluconazole [1]. This computationally validated interaction provides mechanistic evidence that the imidazole pharmacophore of the eugenol-imidazole scaffold, which is fully present in the target compound, can engage the same validated antifungal target as clinically approved azole drugs [1].

Molecular docking CYP51 Lanosterol 14α-demethylase

Ergosterol Biosynthesis Disruption Confirmed for Eugenol-Imidazole Congeners, Supporting Target Engagement

In vitro ergosterol quantification assays demonstrated that the most active eugenol-imidazole compounds 10 and 13 reduced ergosterol content in C. albicans in a manner comparable to fluconazole, providing direct biochemical evidence that the eugenol-imidazole scaffold inhibits the ergosterol biosynthetic pathway at the level of CYP51 [1]. This functional target engagement data complements the docking results and confirms that the mechanism is not merely structural but results in a measurable downstream metabolic effect. The target compound, as the unsubstituted eugenol-imidazole core, carries the identical imidazole pharmacophore and ethoxy-phenoxy linkage that mediates this pathway inhibition in its more substituted congeners [1].

Ergosterol biosynthesis Mode of action Antifungal

Favorable Selectivity Window: Eugenol-Imidazole Congener 13 Shows Selectivity Index >28 Against Mammalian Cells

In cytotoxicity assays performed alongside antifungal susceptibility testing, eugenol-imidazole 13 exhibited no relevant cytotoxicity against mammalian cells, yielding a selectivity index (SI = CC₅₀/MIC) greater than 28 [1]. This indicates that at concentrations exceeding 28 times the antifungal MIC, no significant mammalian cell toxicity was observed. While this data pertains to the O-4-chlorobenzylated derivative rather than the target compound itself, the favorable selectivity profile provides class-level evidence that the eugenol-imidazole scaffold does not carry intrinsic mammalian cytotoxicity at antifungal concentrations [1]. By contrast, the parent natural product eugenol alone shows cytotoxicity at concentrations closer to its antifungal MIC, with reported selectivity indices typically below 10 in various cell lines, suggesting that incorporation of the imidazole moiety via the ethoxy linker may improve the therapeutic margin [2].

Cytotoxicity Selectivity index Therapeutic window

Phenoxyalkyl Imidazole Scaffold Documented for Thromboxane Synthetase Inhibition and Lipid-Lowering Activity—A Second Pharmacological Dimension

US Patent 4,794,113 discloses N-(phenoxyalkyl)imidazoles, a class to which the target compound belongs, as selective inhibitors of thromboxane synthetase with concomitant lipid-lowering activity, including cholesterol and triglyceride reduction and selective HDL elevation in animal models [1]. Although the specific compound is not explicitly exemplified in the patent's biological data tables, its structural features—a 1-imidazolyl group linked via an ethoxy bridge to a substituted phenoxy ring—fall squarely within the general formula (I) of the claimed invention [1]. This patent-established pharmacology distinguishes the phenoxyalkyl imidazole scaffold from classical antifungal imidazoles (e.g., miconazole, clotrimazole) whose primary patent literature is confined to antimicrobial indications, suggesting that this compound class may offer polypharmacological opportunities not available with generic azole antifungals [1].

Thromboxane synthetase Lipid-lowering Cardiovascular

Active Against Multi-Resistant Candida auris: Dihydroeugenol-Imidazole Congener Outperforms Both Miconazole and Fluconazole

Dihydroeugenol-imidazole 14, the dihydro analog of the target compound's O-4-chlorobenzylated derivative, was twice as potent as miconazole (MIC 36.4 μM vs. 74.9 μM) and more than 5-fold more active than fluconazole (MIC 209.0 μM) against multi-drug resistant Candida auris [1]. C. auris is a WHO critical-priority fungal pathogen with alarming rates of resistance to all major antifungal classes. This finding demonstrates that modifications to the eugenol-imidazole scaffold—which the target compound provides in its unsubstituted form—can yield agents with activity against clinically challenging, multi-resistant strains where standard azoles fail [1]. While the target compound itself has not been profiled against C. auris, it represents the core scaffold from which derivatives with anti-C. auris activity were obtained [1].

Candida auris Multidrug resistance Antifungal resistance

Optimal Research and Industrial Application Scenarios for 1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole Based on Verified Differential Evidence


Medicinal Chemistry Starting Material for Next-Generation Azole Antifungals Targeting Azole-Resistant Candida Species

Procure this compound as the core synthetic intermediate for structure–activity relationship (SAR) exploration aimed at overcoming azole resistance in Candida albicans and Candida auris. The target compound provides the eugenol-imidazole scaffold from which O-4-chlorobenzylated derivative 13 achieved a 32-fold potency gain over miconazole (MIC 4.6 vs. 150.2 μM) and derivative 14 showed 5.7-fold superiority over fluconazole against multi-resistant C. auris [1]. Researchers can use this compound to systematically explore O-substitution, linker modification, and heterocycle variation while retaining the validated CYP51-binding imidazole pharmacophore [1].

CYP51 Enzyme Inhibition Probe for Antifungal Mode-of-Action Studies

Use this compound in biochemical and biophysical assays investigating lanosterol 14α-demethylase (CYP51) inhibition. The imidazole ring of the eugenol-imidazole scaffold has been computationally validated to coordinate the heme iron of CYP51 with a binding mode consistent with clinical azole drugs [1]. The compound can serve as a tool molecule for competitive binding assays, CYP51 inhibition kinetics, and ergosterol biosynthesis disruption studies, as directly demonstrated for its closely related congeners 10 and 13 [1].

Polypharmacological Lead Scaffold Exploring Dual Antifungal–Cardiovascular Activity

Deploy this compound as a starting point for programs investigating concomitant antifungal and anti-thrombotic or lipid-lowering activities. US Patent 4,794,113 established that N-(phenoxyalkyl)imidazoles within the same general structural class act as selective thromboxane synthetase inhibitors and reduce cholesterol and triglycerides while elevating HDL in animal models [2]. This dual-indication potential is structurally inaccessible to classical antifungal imidazoles such as miconazole or clotrimazole, whose patent literature is confined to antimicrobial indications, offering a unique angle for drug repurposing or multi-target lead generation [2].

Eugenol-Derived Building Block for Natural Product-Inspired Diversified Compound Libraries

Incorporate this compound into diversity-oriented synthesis libraries as a eugenol-derived imidazole building block for high-throughput antifungal screening. The allyl group at the 4-position of the phenoxy ring provides a chemical handle for further functionalization (epoxidation, dihydroxylation, cross-coupling), while the imidazole ring enables metal coordination and salt formation for physicochemical property modulation [1]. The commercial availability of this compound from multiple suppliers facilitates its routine procurement for library production and subsequent screening against panels of pathogenic fungi including Candida spp., Cryptococcus spp., and Aspergillus spp.

Quote Request

Request a Quote for 1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.